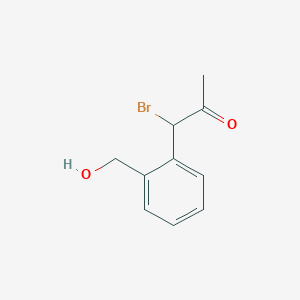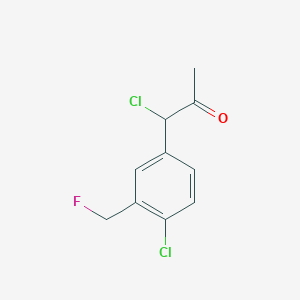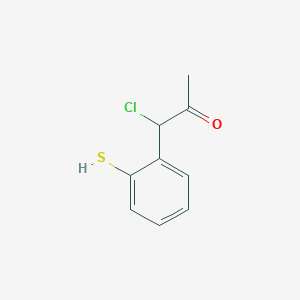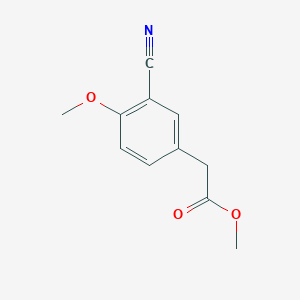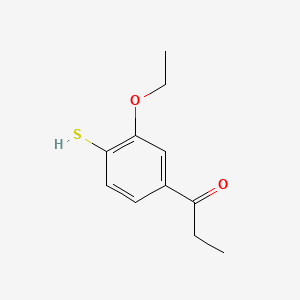
(2S,4R)-tert-Butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-tert-Butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate is a chiral compound with significant interest in the field of organic chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, substituted with a hydroxyl group and a phenyl group. The tert-butyl ester group is attached to the nitrogen atom of the pyrrolidine ring, providing steric hindrance and influencing the compound’s reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-tert-Butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using oxidizing agents such as osmium tetroxide or potassium permanganate.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Formation of the tert-Butyl Ester: The tert-butyl ester group can be introduced by reacting the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-tert-Butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-tert-Butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S,4R)-tert-Butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (2S,4R)-4-hydroxy-2-methylpyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a phenyl group.
4-Hydroxy-2-quinolones: Different ring structure but similar hydroxyl and carbonyl functionalities.
Uniqueness
(2S,4R)-tert-Butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and chiral centers, which confer distinct reactivity and biological activity compared to other similar compounds. Its phenyl group provides additional aromatic interactions, while the tert-butyl ester group offers steric protection and influences its overall stability.
Eigenschaften
Molekularformel |
C15H21NO3 |
|---|---|
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
tert-butyl (2S,4R)-4-hydroxy-2-phenylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-10-12(17)9-13(16)11-7-5-4-6-8-11/h4-8,12-13,17H,9-10H2,1-3H3/t12-,13+/m1/s1 |
InChI-Schlüssel |
BSQUTUQUCZEQCD-OLZOCXBDSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C2=CC=CC=C2)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


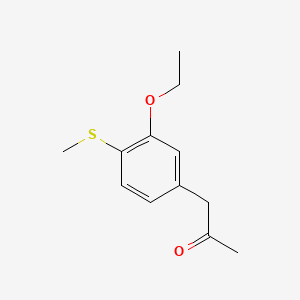

![1-Thia-7-azaspiro[4.4]nonane](/img/structure/B14038763.png)
![2-chloro-5-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyrimidine](/img/structure/B14038764.png)
![(S)-Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14038765.png)


